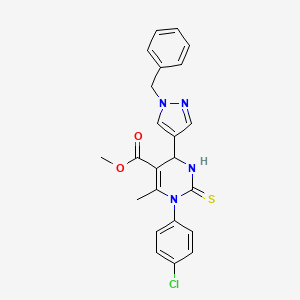![molecular formula C29H29N3O2S2 B1649648 4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide CAS No. 1029720-66-8](/img/structure/B1649648.png)
4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Méthodes De Préparation
The synthesis of 4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which uses (4-methoxyphenyl)boronic acid and bromo-substituted benzothiophene derivatives as starting materials . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The coupling reaction mixture is then purified to obtain the desired product.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups.
Applications De Recherche Scientifique
4-(3-methoxyphenyl)-N-[3-(methylthio)phenyl]-7,8,9,10-tetrahydro-4H-1benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide has several scientific research applications:
Organic Electronics: It is used as an active layer in organic thin-film transistors (OTFTs) due to its excellent charge transport properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Materials Science: Its stability and electronic properties make it suitable for use in various materials science applications, including sensors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system, which allows for efficient electron mobility. In pharmaceuticals, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiophene derivatives, such as:
2-phenylbenzothiophene: Known for its use in organic semiconductors.
4-methoxyphenylbenzothiophene: Exhibits similar electronic properties and is used in similar applications.
These compounds share structural similarities but differ in their specific functional groups, which can influence their reactivity and applications.
Propriétés
Numéro CAS |
1029720-66-8 |
|---|---|
Formule moléculaire |
C29H29N3O2S2 |
Poids moléculaire |
515.7 |
Nom IUPAC |
7-(3-methoxyphenyl)-N-(3-methylsulfanylphenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide |
InChI |
InChI=1S/C29H29N3O2S2/c1-34-21-10-5-8-19(16-21)27-25-13-7-15-31(25)28-24(23-12-3-4-14-26(23)36-28)18-32(27)29(33)30-20-9-6-11-22(17-20)35-2/h5-11,13,15-17,27H,3-4,12,14,18H2,1-2H3,(H,30,33) |
Clé InChI |
AZLMCTKVPLODDW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
SMILES canonique |
COC1=CC=CC(=C1)C2C3=CC=CN3C4=C(CN2C(=O)NC5=CC(=CC=C5)SC)C6=C(S4)CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-Bromophenyl)-3-oxobutyl]-4-hydroxy-2H-1-benzopyran-2-one](/img/structure/B1649571.png)
![Benzoic acid, 4-[[4-(phenylamino)phenyl]azo]-](/img/structure/B1649572.png)
![{[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B1649574.png)


![N-(4-{[5-(azepan-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}phenyl)acetamide](/img/structure/B1649577.png)
![(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1649579.png)




![N-[4-({[(oxolan-2-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B1649588.png)
